7-tert-butyl-3-methyl-1-benzofuran-4-ol

Anti-inflammatory Cyclooxygenase 5-Lipoxygenase

This benzofuran-4-ol is the designated penultimate intermediate for the 7-aroyl-4-hydroxy-3-methylbenzofuran class of dual COX/5-LOX inhibitors per US Patent 5,006,549. The 7-tert-butyl group is not a generic lipophilic tag—it serves as the essential synthetic handle for downstream aroylation and sterically directs electrophilic substitution exclusively to C-5, eliminating costly regioisomer separation. ¹H NMR fingerprint (δ 1.46 ppm, 9H s) differentiates it from the inactive 5-isomer. Procurement enables focused SAR libraries with ~2.3-unit LogP enhancement over the unsubstituted core.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B8590902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-butyl-3-methyl-1-benzofuran-4-ol
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C=CC(=C12)O)C(C)(C)C
InChIInChI=1S/C13H16O2/c1-8-7-15-12-9(13(2,3)4)5-6-10(14)11(8)12/h5-7,14H,1-4H3
InChIKeyPVOFUCUTLYIHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-tert-Butyl-3-methyl-1-benzofuran-4-ol: Core Intermediate for Dual COX/5-LOX Inhibitor Lead Optimization


7-tert-Butyl-3-methyl-1-benzofuran-4-ol (CAS 133307-63-8; molecular formula C13H16O2; molecular weight 204.26 g/mol) is a benzofuran derivative bearing a phenolic hydroxyl at C-4, a methyl group at C-3, and a bulky tert-butyl substituent at C-7 . The compound is explicitly disclosed as compound 10a in US Patent 5,006,549, where it serves as the immediate synthetic precursor to the 7-aroyl-4-hydroxy-3-methylbenzofuran class of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors [1]. This structural scaffold positions the compound as a critical building block for anti-inflammatory lead discovery programs investigating arachidonic acid cascade modulation.

Why 7-tert-Butyl-3-methyl-1-benzofuran-4-ol Cannot Be Replaced by Common Benzofuran Scaffolds in Lead-Optimization Workflows


The 7-tert-butyl substituent is not a generic lipophilic tag; it is the designated synthetic handle for downstream aroylation at the 7-position in the patented COX/5-LOX inhibitor series [1]. Replacing this compound with an unsubstituted (7-H) or 7-methyl benzofuran-4-ol analog—such as 3-methyl-1-benzofuran-4-ol (CAS 3610-15-9) —eliminates the decarboxylation-derived intermediate that directly yields the 7-aroyl pharmacophore. The tert-butyl group also exerts a steric directing effect during electrophilic substitution, orthogonally blocking the 7-position while leaving the 5-position available for further functionalization, a regiochemical outcome not replicated by smaller 7-substituents [2]. Furthermore, the tert-butyl motif contributes a calculated ~1.8-unit increase in LogP relative to the unsubstituted benzofuran-4-ol core (LogP ~2.0), substantially altering solubility and formulation-relevant physicochemical parameters [3].

Quantitative Differentiation Evidence: 7-tert-Butyl-3-methyl-1-benzofuran-4-ol vs. Closest Analogs


Synthetic Role as Exclusive Intermediate for 7-Aroyl Dual COX/5-LOX Inhibitors

In US Patent 5,006,549, 7-tert-butyl-3-methyl-1-benzofuran-4-ol is the direct decarboxylation product (compound 10a) obtained from 3-methyl-4-hydroxy-7-tert-butylbenzofuran-2-carboxylic acid and is the penultimate intermediate that undergoes aroylation to form the biologically active 7-aroyl dual COX/5-LOX inhibitors [1]. The 7-tert-butyl compound itself lacks the 7-aroyl group and is therefore pharmacologically inert in this series (no COX or 5-LOX inhibition reported for compound 10a in the patent), whereas the final 7-aroyl analogs display potent dual inhibitory activity. For example, the 7-(2-thienoyl) derivative L-656,224 inhibits human leukocyte 5-LOX [2], demonstrating that the 7-position substituent is the essential pharmacophoric determinant. The target compound uniquely enables rapid diversification at the 7-position via aroylation, a utility absent in 7-substituted final drugs or 7-unsubstituted starting materials.

Anti-inflammatory Cyclooxygenase 5-Lipoxygenase Dual inhibitor SAR

1H NMR Spectral Fingerprint Enabling Definite Identity Confirmation vs. Positional Isomers

The 1H NMR spectrum of 7-tert-butyl-3-methyl-1-benzofuran-4-ol recorded at the intermediate stage (compound 10a in US 5,006,549) provides a definitive spectroscopic fingerprint: δ 1.46 (9H, s, tert-butyl), 2.43 (3H, s, 3-CH3), 6.49 (1H, d, J=8 Hz, H-5), 6.98 (1H, d, J=8 Hz, H-6), 7.36 (1H, s, H-2) [1]. This pattern is distinct from the 5-tert-butyl positional isomer (3-methyl-4-hydroxy-5-tert-butylbenzofuran, compound 12b in the same patent), which exhibits a melting point of 79–81 °C and an entirely different aromatic coupling pattern due to the altered substitution [2]. The well-resolved ortho-coupled doublet pair at δ 6.49 and 6.98 (J=8 Hz) conclusively assigns the tert-butyl group to the 7-position, enabling unambiguous lot release and identity verification in procurement workflows.

Analytical chemistry Quality control Structural elucidation NMR spectroscopy

Regiochemical Orthogonality: Exclusive C-7 Substitution Directing Further Functionalization to C-5

The tert-butyl group at C-7 sterically shields that position from electrophilic attack, channeling subsequent electrophilic substitutions (nitration, halogenation, acylation) exclusively to the unoccupied C-5 position of the benzofuran ring [1]. This regiochemical orthogonality is fundamentally different from the 7-H analog (3-methyl-1-benzofuran-4-ol, CAS 3610-15-9), where electrophilic substitution can occur at either the 5- or 7-position, yielding regioisomeric mixtures that require chromatographic separation [2]. In the patent series, the 5-tert-butyl analog (compound 12b) conversely directs substitution to C-7, demonstrating that the position of the tert-butyl group dictates the accessible SAR vectors [3]. The target compound therefore provides a unique C-5-directed diversification scaffold that the unsubstituted or 5-substituted analogs cannot replicate.

Synthetic chemistry Regioselectivity Benzofuran functionalization Electrophilic substitution

Physicochemical Differentiation: Steric Bulk and Lipophilicity Contribution vs. Unsubstituted Core

The tert-butyl substituent at C-7 contributes approximately three additional methylene units of lipophilicity relative to the unsubstituted benzofuran-4-ol core. The parent benzofuran-4-ol has a reported XLogP of 2.00 [1]; with the addition of a 3-methyl group (estimated π ~0.5) and a 7-tert-butyl group (estimated π ~1.8–2.0), the calculated LogP of 7-tert-butyl-3-methyl-1-benzofuran-4-ol is approximately 4.3–4.5 (estimated via additive fragment methods) [2]. This >2-unit LogP increase relative to benzofuran-4-ol fundamentally alters the compound's partitioning behavior in biphasic reaction mixtures (as employed in the patent workup using CCl₄/HCl [3]) and impacts chromatographic retention (Rf in 10% EtOAc/hexane). For researchers designing parallel synthesis or purification protocols, this LogP shift necessitates adjusted solvent systems compared to those used for less lipophilic benzofuran intermediates.

Physicochemical properties LogP Solubility Drug design

Scalability Documented at 1.0 mmol Scale with Chromatographic Purification Parameters

The synthesis of 7-tert-butyl-3-methyl-1-benzofuran-4-ol is explicitly documented at a 1.0 mmol scale (0.250 g of precursor) using flash chromatography with 10% ethyl acetate in hexane as eluant, followed by recrystallization from hexane to obtain analytically pure material [1]. In contrast, the closely related 3-methyl-4-hydroxy-5-tert-butylbenzofuran (compound 12b) is prepared by tert-butylation of the parent 3-methyl-4-hydroxybenzofuran-2-carboxylate followed by saponification and decarboxylation, requiring an additional alkylation step absent in the target compound's synthesis [2]. The target compound's synthesis—a single decarboxylation from the corresponding 2-carboxylic acid—offers a simpler, higher-atom-economy route compared to the multi-step sequence required for the 5-isomer. The chromatographic conditions (10% EtOAc/hexane, silica gel) are mild and amenable to direct scale-up, providing a practical benchmark for procurement specifications.

Process chemistry Scale-up Chromatography Synthetic method

Proven Application Scenarios for 7-tert-Butyl-3-methyl-1-benzofuran-4-ol in Anti-Inflammatory Drug Discovery


Lead Optimization of Dual COX/5-LOX Inhibitors via 7-Position Diversification

This compound is the designated penultimate intermediate for preparing 7-aroyl-4-hydroxy-3-methylbenzofuran dual inhibitors as described in US Patent 5,006,549 [1]. A medicinal chemistry team can acylate the 7-position with diverse aroyl chlorides (benzoyl, thienoyl, substituted benzoyl) to generate focused libraries for COX/5-LOX SAR exploration. The 7-tert-butyl motif serves as a temporary blocking group that is removed during decarboxylation, enabling access to the free 7-position for subsequent aroylation. This workflow is not feasible with the 7-H analog, which would require prior halogenation or directed metalation at the 7-position [2].

Regioselective C-5 Functionalization for Dual-Target Anti-Inflammatory Agent Design

The C-7 tert-butyl group sterically shields that position, directing electrophilic substitution exclusively to C-5 [1]. This enables the systematic introduction of substituents (nitro, halo, alkyl, or additional aroyl groups) at C-5 without generating C-7/C-5 regioisomeric mixtures that require costly chromatographic separation. The resulting 5,7-disubstituted benzofuran-4-ols can be evaluated for enhanced COX-2 selectivity or improved pharmacokinetic properties, building on the established dual-inhibition scaffold [2].

Analytical Reference Standard for Positional Isomer Differentiation

The distinct 1H NMR spectrum of 7-tert-butyl-3-methyl-1-benzofuran-4-ol (δ 1.46, 9H, s; δ 6.49/6.98, 2 × d, J=8 Hz; δ 7.36, 1H, s) [1] provides a definitive analytical fingerprint that distinguishes it from the 5-tert-butyl isomer (compound 12b, mp 79–81 °C). Procurement and quality control laboratories can use these spectral markers for incoming material identity testing and lot release, preventing the inadvertent use of the 5-isomer in synthetic sequences that demand 7-position reactivity [2].

Physicochemical Property Modulation via tert-Butyl Lipophilicity Handle

The ~2.3-unit LogP increase conferred by the 7-tert-butyl group (estimated LogP ~4.3–4.5 vs. ~2.0 for benzofuran-4-ol) [1] provides a measurable lipophilicity modulation that affects extraction efficiency (CCl₄/H₂O partitioning), chromatographic retention, and eventual drug-likeness parameters of downstream aroylated products. Researchers can exploit this property to tune the lipophilic character of the scaffold prior to final derivatization, using LogP as a quantitative selection criterion [2].

Quote Request

Request a Quote for 7-tert-butyl-3-methyl-1-benzofuran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.